

An In-depth Technical Guide to the Physicochemical Properties of Zaltidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltidine is a potent histamine H2-receptor antagonist, a class of drugs that work by blocking the action of histamine on parietal cells in the stomach, thus reducing stomach acid production. This guide provides a comprehensive overview of the physicochemical properties of **Zaltidine**, offering critical data and methodologies for professionals in drug development and research. While some experimental values for **Zaltidine** are not readily available in public literature, this guide furnishes the foundational chemical data, detailed experimental protocols for determining key physicochemical parameters, and an illustration of its primary mechanism of action.

Core Physicochemical Properties

A summary of the known and computed physicochemical properties of **Zaltidine** is presented below.



Property	Data	Source
Molecular Formula	C ₈ H ₁₀ N ₆ S	PubChem[1]
Molecular Weight	222.27 g/mol	PubChem[1]
IUPAC Name	2-[[4-(2-methyl-1H-imidazol-5-yl)thiazol-2-yl]amino]guanidine	PubChem[1]
CAS Number	85604-00-8	PubChem[1]
XLogP3-AA (Computed)	0	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	2	PubChem
Melting Point	Data not available in searched literature.	
Boiling Point	Data not available in searched literature.	
Aqueous Solubility	Data not available in searched literature.	_
рКа	Data not available in searched literature.	

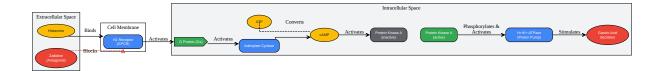
Mechanism of Action: Histamine H2 Receptor Antagonism

Zaltidine exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This action inhibits the binding of histamine and, consequently, reduces the secretion of gastric acid.

Signaling Pathway



The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates various cellular substrates, ultimately leading to the stimulation of the H+/K+-ATPase proton pump and the secretion of gastric acid. **Zaltidine**, by blocking the initial binding of histamine, interrupts this pathway.



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Caption: Zaltidine's antagonistic action on the H2 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These standard protocols are applicable for the characterization of **Zaltidine** and other small molecule drug candidates.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which **Zaltidine** transitions from a solid to a liquid phase.

Apparatus and Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)



- Zaltidine sample (finely powdered)
- Spatula
- Mortar and pestle (optional, for powdering the sample)

Procedure:

- Sample Preparation: Ensure the **Zaltidine** sample is pure and completely dry. If necessary, gently grind the sample into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to
 pack a small amount of **Zaltidine** into the tube. The packed sample should be approximately
 2-3 mm in height.
- Compacting the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom of the tube.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating:
 - For an unknown melting point, a rapid heating rate (10-20 °C/min) can be used to get an approximate range.
 - For a more precise measurement, set the heating rate to a slower value (1-2 °C/min) when the temperature is within 20 °C of the expected melting point.
- Observation and Recording:
 - Observe the sample through the magnifying lens of the apparatus.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire solid sample has turned into a clear liquid (the end of the melting range).



 Repeat: For accuracy, repeat the determination at least twice and calculate the average melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Zaltidine** in water.

Apparatus and Materials:

- Zaltidine sample
- Distilled or deionized water
- Screw-capped vials or flasks
- Analytical balance
- Shaker or orbital incubator capable of maintaining a constant temperature
- Centrifuge
- Syringes and filters (e.g., 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis
- Volumetric flasks and pipettes

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of Zaltidine to a known volume of water in a screw-capped vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration: Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period
 to allow the excess solid to settle. Alternatively, centrifuge the suspension at a high speed to
 pellet the undissolved solid.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a membrane filter (e.g., 0.45 μm) to remove any remaining undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
- Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (e.g., water or mobile phase for HPLC) to a concentration within the linear range of the analytical method.
- Concentration Analysis: Determine the concentration of Zaltidine in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculation: Calculate the solubility of Zaltidine in mg/mL or mol/L, taking into account the dilution factor.
- Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) (pKa) of **Zaltidine**.

Apparatus and Materials:

- Zaltidine sample
- Potentiometer with a pH electrode
- Burette
- Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
- Beaker
- Magnetic stirrer and stir bar



- Distilled or deionized water (CO2-free)
- Inert gas (e.g., nitrogen) for purging (optional)

Procedure:

- Sample Preparation: Accurately weigh a known amount of Zaltidine and dissolve it in a known volume of CO2-free deionized water in a beaker.
- Apparatus Setup:
 - Calibrate the pH meter using standard pH buffers (e.g., pH 4, 7, and 10).
 - Place the beaker with the Zaltidine solution on a magnetic stirrer and add a stir bar.
 - Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
 - If necessary, purge the solution with an inert gas to remove dissolved carbon dioxide.
- Titration:
 - Fill the burette with the standardized titrant (acid or base, depending on the nature of the analyte).
 - Begin the titration by adding small increments of the titrant to the Zaltidine solution.
 - After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
 - Continue the titration past the equivalence point(s).
- Data Analysis:
 - Plot the recorded pH values against the volume of titrant added to generate a titration curve.



- The pKa value(s) can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. For polyprotic substances, multiple inflection points and half-equivalence points may be observed.
- Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).
- Replication: Repeat the titration at least twice to ensure the accuracy and precision of the pKa determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Zaltidine**. While specific experimental data for melting point, boiling point, and aqueous solubility are not currently available in the public domain, the provided experimental protocols offer a clear pathway for their determination in a laboratory setting. The outlined mechanism of action and the detailed signaling pathway diagram serve as valuable tools for researchers and drug development professionals working with **Zaltidine** and other H2-receptor antagonists. Further experimental characterization is encouraged to build a more complete physicochemical profile of this compound.

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References

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